molecular formula C15H13N5 B11763705 1-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine CAS No. 886495-99-4

1-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine

Katalognummer: B11763705
CAS-Nummer: 886495-99-4
Molekulargewicht: 263.30 g/mol
InChI-Schlüssel: DCQYXMQXZWDIMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine is a complex organic compound with the molecular formula C14H11N5. It is primarily used in scientific research and is known for its unique chemical structure, which includes two benzimidazole rings connected by a nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine typically involves the reaction of 1-methylbenzimidazole with appropriate reagents to form the desired product. One common method includes the use of a condensation reaction between 1-methylbenzimidazole and a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-1H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

1-Methyl-1H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-Methyl-1H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Methyl-1H,1’H-[2,5’]bibenzoimidazolyl-5-ylamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Eigenschaften

886495-99-4

Molekularformel

C15H13N5

Molekulargewicht

263.30 g/mol

IUPAC-Name

2-(3H-benzimidazol-5-yl)-1-methylbenzimidazol-5-amine

InChI

InChI=1S/C15H13N5/c1-20-14-5-3-10(16)7-13(14)19-15(20)9-2-4-11-12(6-9)18-8-17-11/h2-8H,16H2,1H3,(H,17,18)

InChI-Schlüssel

DCQYXMQXZWDIMA-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=C(C=C2)N)N=C1C3=CC4=C(C=C3)N=CN4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.